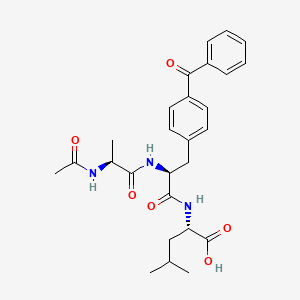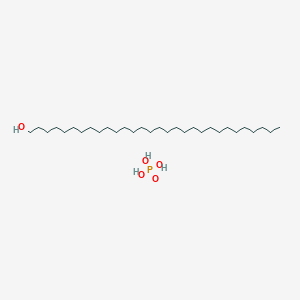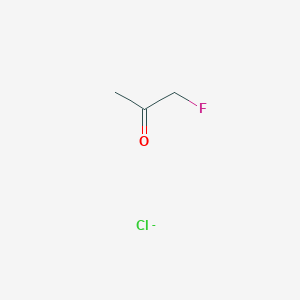
1-Fluoropropan-2-one;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid at room temperature and is known for its high toxicity and flammability . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
1-Fluoropropan-2-one;chloride can be synthesized through several methods. One common method involves the reaction of triethylamine tris-hydrofluoride with bromoacetone . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-Fluoropropan-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: This compound can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoropropan-2-one;chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in studies involving enzyme kinetics and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-fluoropropan-2-one;chloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with other elements, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
1-Fluoropropan-2-one;chloride can be compared with other similar compounds, such as:
Fluoroacetone: Similar in structure but with different reactivity and applications.
Bromoacetone: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.
Chloroacetone: Contains a chlorine atom, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the fluorine atom, which can influence the outcome of various chemical reactions and its applications in research and industry .
Properties
CAS No. |
496030-64-9 |
|---|---|
Molecular Formula |
C3H5ClFO- |
Molecular Weight |
111.52 g/mol |
IUPAC Name |
1-fluoropropan-2-one;chloride |
InChI |
InChI=1S/C3H5FO.ClH/c1-3(5)2-4;/h2H2,1H3;1H/p-1 |
InChI Key |
SPDMEPRJXOORSG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CF.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



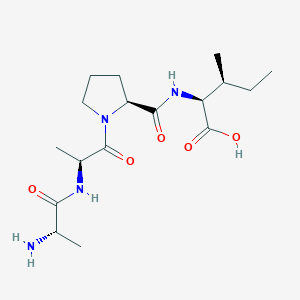
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
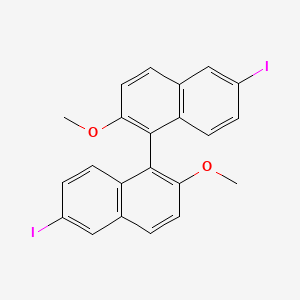
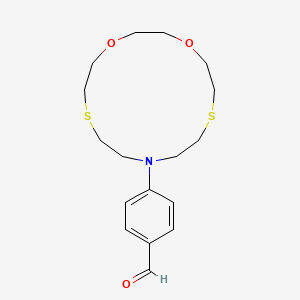
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
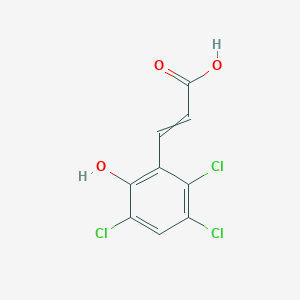
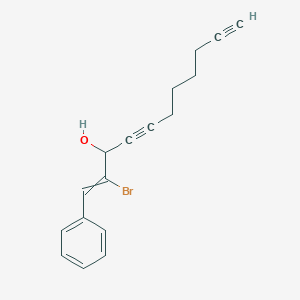
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
